Hydroxylammonium nitrate

概述

描述

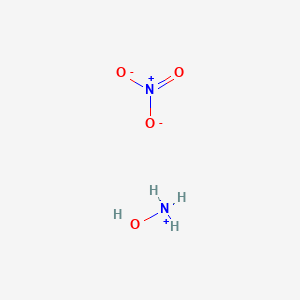

Hydroxylammonium nitrate (HAN) is an inorganic compound with the chemical formula [NH3OH]+[NO3]−. It is a salt derived from hydroxylamine and nitric acid. In its pure form, it is a colorless hygroscopic solid . It has potential to be used as a rocket propellant either as a solution in monopropellants or bipropellants .

Synthesis Analysis

HAN is prepared via a neutralization reaction of hydroxylamine and nitric acid . The aqueous HAN solution obtained from pH 7.06 showed the highest concentration of HAN of 60% and a density of 1.39 g/mL .Chemical Reactions Analysis

The mechanism includes the nitration reactions between hydroxylamine and nitric acid, the subsequent nitrosation reactions between hydroxylamine and HONO, and the autocatalytic steps of H-abstraction by NO2 .Physical And Chemical Properties Analysis

HAN has a molar mass of 96.04 g/mol, a density of 1.84 g/cm3, and a melting point of 48 °C . It is soluble in water . HAN is unstable because it contains both a reducing agent (hydroxylammonium cation) and an oxidizer (nitrate), the situation being analogous to ammonium nitrate .科学研究应用

Space Propulsion : HAN is a potential replacement for highly toxic hydrazine in monopropellant thruster space applications. Its decomposition on heated copper and iridium targets, leading to products like NH3, H2O, NO, and HNO3, is crucial for its role in propulsion (Chambreau et al., 2017).

Thermal Stability for Space Thrusters : The thermal stability of HAN, especially when highly concentrated, is critical for its use in space thrusters. Factors like metal ion discharge and nitric acid traces during preparation influence its thermal and catalytic decomposition behavior, which is essential for its application in space propulsion (Hoyani et al., 2017).

Anaerobic Ammonium Oxidation : Research indicates that hydroxylamine is likely derived from nitrite in anaerobic ammonium oxidation, playing a role in biological processes such as wastewater treatment. Hydroxylamine transiently accumulates hydrazine during ammonium oxidation, indicating its importance in nitrogen cycle processes (van de Graaf et al., 1997).

Energetic Applications in Microreactors : The electrolytic decomposition of HAN ionic liquid in microreactors has been studied, indicating its use in microscale energetic applications. Factors like electrode number, flow rate, and applied voltage significantly influence the overall reaction rate, which is crucial for controlling reactions in microscale devices (Chai et al., 2016).

Toxicity and Environmental Studies : Studies on the toxicity of HAN, particularly its effects on brain ischemic injuries, provide insights into its safety and environmental impact. The up-regulation of ischemia, anoxia-associated factors, and neurotransmitter releasing disorders in rats indicates the potential risks and impacts of HAN exposure (Zuo Xiang-hua, 2010).

Hydrogen Bonding Studies : Investigations into the structures and energies of gas-phase hydroxylammonium nitrate using density functional theory have revealed stable configurations involving strong hydrogen bonding. These findings are crucial for understanding HAN's chemical behavior and potential applications (Alavi & Thompson, 2003).

Agricultural Applications : Slow-release formulations of ammonium nitrate based on degradable poly(3-hydroxybutyrate) have been investigated, with HAN playing a role in these formulations. Such applications are significant for reducing chemical release into the environment and improving agricultural practices (Boyandin et al., 2017).

Green Propellant for Aerospace : HAN-based green propellant has been explored as an alternative to toxic hydrazine components in aerospace applications. Its properties like low freezing point, higher density, and lower toxicity make it an attractive option for eco-friendly propulsion (Amrousse et al., 2017).

安全和危害

未来方向

HAN-based propellants are a viable and effective solution for future green propellant-based missions, as it offers 50% higher performance for a given propellant tank compared to commercially used hydrazine . The electrospray dynamics of HAN is currently not well understood, which is a potential area for future research .

属性

IUPAC Name |

hydroxyazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZNQFRBUFHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Hydroxylammonium nitrate | |

CAS RN |

13465-08-2 | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

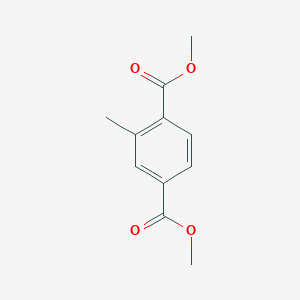

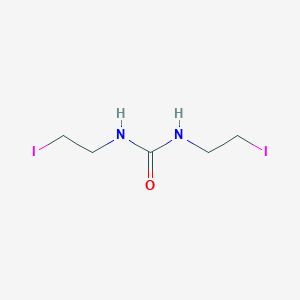

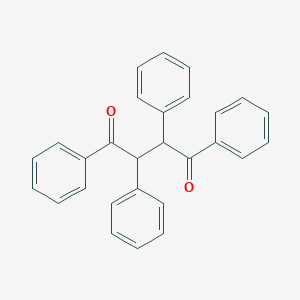

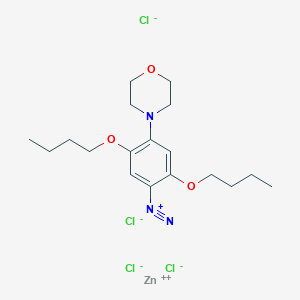

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)